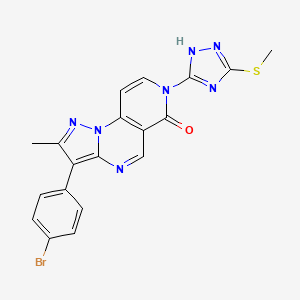
C19H14BrN7OS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H14BrN7OS is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H14BrN7OS typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of bromine, nitrogen, sulfur, and oxygen-containing functional groups. This can be achieved through halogenation, nitration, sulfonation, and oxidation reactions.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
In an industrial setting, the production of This compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
化学反応の分析
Types of Reactions
C19H14BrN7OS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学的研究の応用
C19H14BrN7OS: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which C19H14BrN7OS exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
C19H14N4O2S: A structurally similar compound with different functional groups.
C19H14BrN5OS: Another related compound with a similar core structure but varying substituents.
Uniqueness
C19H14BrN7OS: is unique due to its specific combination of bromine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
特性
分子式 |
C19H14BrN7OS |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14BrN7OS/c1-10-15(11-3-5-12(20)6-4-11)16-21-9-13-14(27(16)25-10)7-8-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24) |
InChIキー |
LYTDNAZXAPUSDU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=NC(=NN5)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B15106154.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15106156.png)
![{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine](/img/structure/B15106160.png)
![(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15106166.png)
amine](/img/structure/B15106167.png)
![(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B15106169.png)
![[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B15106172.png)
![2,5-dichloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15106180.png)
![1-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide](/img/structure/B15106191.png)

![(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15106194.png)
![(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15106201.png)
![2-(4-methoxyphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B15106216.png)
![Ethyl (5-(2-chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B15106221.png)
